molecular formula C38H71N5O16 B609600 N-(Mal-PEG6)-N-bis(PEG3-amine) CAS No. 2055040-99-6

N-(Mal-PEG6)-N-bis(PEG3-amine)

Cat. No. B609600
M. Wt: 854.005
InChI Key: MTPICRUTEDPRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(Mal-PEG6)-N-bis(PEG3-amine)” is a polyethylene glycol (PEG) derivative. It is a linear heterobifunctional PEG reagent with a maleimide and an amine . It is used as a crosslinking reagent with a PEG spacer .


Synthesis Analysis

The synthesis of “N-(Mal-PEG6)-N-bis(PEG3-amine)” involves the use of a PEG-based PROTAC linker . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular structure of “N-(Mal-PEG6)-N-bis(PEG3-amine)” includes a maleimide group and an amine group . The molecular weight is 272.30 g/mol, and the molecular formula is C12H20N2O5 .


Chemical Reactions Analysis

The maleimide group in “N-(Mal-PEG6)-N-bis(PEG3-amine)” reacts with a thiol group to form a stable thioether bond . This reaction enables the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

“N-(Mal-PEG6)-N-bis(PEG3-amine)” is a hydrophilic compound, which increases its solubility in aqueous media . It has a molecular weight of 272.30 g/mol and a molecular formula of C12H20N2O5 .

Scientific Research Applications

Microwave-Assisted Synthesis

The microwave-assisted synthesis of amine-bis(phenol) ligands in polyethylene glycol (PEG) demonstrates the use of PEG in accelerated chemical reactions. This method significantly reduces preparation time, highlighting the efficiency of PEG-based processes in synthetic chemistry (Kerton et al., 2008).

Antitumor Activity

Research on trans-amine-amidine-Pt(II) cationic complexes, involving different solvents including PEG, reveals the influence of solvent and chemical structure on biological activity. This includes overcoming drug resistance and inducing cancer cell death, emphasizing PEG's role in cancer therapeutics (Marzano et al., 2010).

Synthesis of Bis-Spirooxindoles

A study demonstrated the use of PEG as a solvent in the one-pot synthesis of novel bis-spirooxindole derivatives. This research showcases PEG's utility in promoting efficient, green chemistry practices in pharmaceutical compound synthesis (Safari et al., 2017).

Protein Cross-Linking

In a study on Hemoglobin A, Bis(maleidophenyl)-PEG2000, a bifunctional protein cross-linker, was used to introduce intra-tetrameric cross-links. This application underlines the potential of PEG in modifying protein structures for therapeutic applications (Manjula et al., 2000).

Biomedical Applications of Poly(amido-amine)s

Poly(amido-amine)s (PAAs), synthesized from primary or secondary aliphatic amines and bis(acrylamide)s, have found extensive use in biomedical fields. Their water solubility and biodegradability make them suitable for a variety of applications, including drug delivery and tissue engineering (Ferruti et al., 2002).

Antibacterial Polymeric Coating

PEG-bis-amine has been utilized in the development of antibacterial coatings. These coatings show effective bacterial anti-adhesive and bactericidal properties, demonstrating PEG's potential in creating antibacterial surfaces for medical devices (Cao et al., 2019).

Polycarbonate Urethanes with PEG Side Chains

The study of PEG-modified polycarbonate urethanes highlights their potential for bioconjugation and biomedical applications. This research underscores the adaptability of PEG in creating polymers with specific biological interactions (Xu et al., 2013).

Macroporous Monoliths for Affinity Separations

PEG was used in the synthesis of macroporous polymer discs for affinity separations, illustrating PEG's role in chromatographic applications (Arrua et al., 2010).

Site-Specific PEGylation of Proteins

A study focused on site-specific PEGylation of protein disulfide bonds using a three-carbon bridge. This application is crucial in pharmaceuticals, where PEGylation can improve drug properties like solubility and stability (Balan et al., 2007).

PLLAePEG Copolymers for Micellization

Research on 4-armed PLLAePEG copolymers revealed their use in preferred micellization over thermo-reversible gelation, showing the importance of PEG in polymer chemistry (Wennink et al., 2013).

Safety And Hazards

As a synthetic compound, “N-(Mal-PEG6)-N-bis(PEG3-amine)” should be handled with care. It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Future Directions

“N-(Mal-PEG6)-N-bis(PEG3-amine)” has potential applications in medical research, drug-release, nanotechnology, and new materials research . It can be used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects .

properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H71N5O16/c39-5-12-49-18-24-55-27-21-52-15-9-42(10-16-53-22-28-56-25-19-50-13-6-40)36(45)4-11-48-17-23-54-29-31-58-33-34-59-32-30-57-26-20-51-14-7-41-35(44)3-8-43-37(46)1-2-38(43)47/h1-2H,3-34,39-40H2,(H,41,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPICRUTEDPRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H71N5O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Mal-PEG6)-N-bis(PEG3-amine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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